molecular formula C8H18O6S B1677526 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate CAS No. 74654-05-0

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate

Cat. No. B1677526
CAS RN: 74654-05-0
M. Wt: 242.29 g/mol
InChI Key: ZMRMMAUVJFLPIV-UHFFFAOYSA-N
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Patent
US08906135B1

Procedure details

Sodium azide (5.37 g, 83 mmol) and 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate (20 g, 83 mmol) were added without solvent, the temperature was raised to 60° C. and the mixture stirred for 48 hours. The salts were filtered and ethyl acetate added to precipitate the dissolved salts and filtered again, producing 1-azido-2-(2-(2-methoxyethoxy)ethoxy)ethane.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].CS(O[CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH3:19])(=O)=O>>[N:1]([CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH3:19])=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
CS(=O)(=O)OCCOCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The salts were filtered
ADDITION
Type
ADDITION
Details
ethyl acetate added
CUSTOM
Type
CUSTOM
Details
to precipitate the dissolved salts
FILTRATION
Type
FILTRATION
Details
filtered again

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCOCCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.